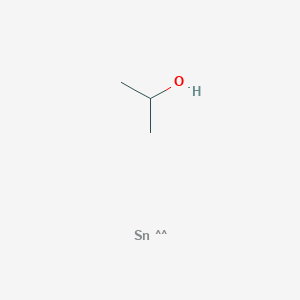

2-Propanol, tin(4+) salt (5:1) (9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Organotin compounds are synthesized through various methods, often involving the direct reaction of tin with organic ligands or through the use of tin precursors. For example, the synthesis of certain tin(IV) complexes can be achieved by reacting tin(II) chloride with specific organic ligands in an aqueous ethanol solution, leading to compounds with a distorted octahedral configuration around the tin(IV) center (Uzoukwu et al., 2001).

Molecular Structure Analysis

The molecular structure of organotin compounds can vary widely, but many feature tin in a central position surrounded by organic ligands. The structure is often determined by X-ray diffraction studies, which can reveal configurations such as distorted octahedrals. Such studies have detailed the bond distances and angles critical to understanding the compound's chemical behavior (Uzoukwu et al., 2001).

Chemical Reactions and Properties

Organotin compounds participate in a range of chemical reactions, attributed to the tin center's ability to coordinate with various ligands. Their reactivity can be tailored by substituting different organic groups, which affects their chemical and physical properties. For instance, the anodic oxidation of tin in acetonitrile solutions of Schiff bases leads to organotin complexes with specific configurations and properties, useful in catalysis and material science (Labisbal et al., 1994).

Physical Properties Analysis

The physical properties of "2-Propanol, tin(4+) salt (5:1) (9CI)" and related compounds depend significantly on their molecular structure. These properties can include melting points, boiling points, solubility in various solvents, and stability under different conditions. The crystal structure, as determined by X-ray diffraction, plays a crucial role in defining these characteristics.

Chemical Properties Analysis

Chemically, organotin compounds exhibit a range of behaviors due to the central tin atom's ability to form bonds with several ligands. This flexibility leads to applications in catalysis, as the tin center can activate or stabilize certain reaction intermediates. The electron configuration of the tin atom and its ligands dictates the compound's reactivity, including its acid/base behavior, redox potential, and participation in coordination chemistry.

- Synthesis and spectroscopic studies: (Uzoukwu et al., 2001).

- Chemical reactions and properties: (Labisbal et al., 1994).

Scientific Research Applications

Tin Oxide in Solar Cells

Tin oxide is explored for its potential in dye-sensitized solar cells (DSSCs) due to its high electrical conductivity and optical transparency. Despite its lower photoconversion efficiency compared to TiO2, strategies to improve SnO2-based DSSCs include increasing dye uptake, enhancing its Fermi energy level, and reducing recombination through surface roughness modifications and doping with transition metals. These advancements aim to leverage SnO2's superior short circuit current and similar open-circuit voltage to TiO2, presenting a promising avenue for more efficient DSSCs (Wali, Fakharuddin, & Jose, 2015).

Tin(II) Sulfide in Photovoltaics and Sensors

Tin(II) sulfide (SnS) is highlighted for its attractive semiconductor properties suitable for thin-film solar energy conversion devices. Its bandgap and high absorption coefficient across the NIR–visible region suggest theoretical power conversion efficiencies over 30%. SnS's natural abundance and low toxicity make it a sustainable option for optoelectronic devices, energy storage, and sensor applications. The versatility in applications is enhanced by its bandgap tunability when thinned to nanoscale dimensions (Norton, Alam, & Lewis, 2021).

Biochemical Production of Propanol

Research into the microbial production of propanol from renewable resources is motivated by its potential as a biofuel component or chemical synthesis precursor. Advances in synthetic pathways and fermentation strategies have improved propanol yields from various feedstocks. However, achieving competitiveness with chemical synthesis requires further development in biosynthetic pathways, microbial tolerance, and feedstock utilization (Walther & François, 2016).

Tin Oxide Gas Sensors

Tin oxide's role as a gas sensor material is reviewed for its high electrical conductivity and optical transparency. It serves as a promising candidate for gas sensing applications, leveraging its surface science studies to understand metal oxide gas sensor interactions. Such research underpins the development of more sensitive and specific gas sensors, crucial for environmental monitoring and industrial safety applications (Batzill, 2006).

Mechanism of Action

Safety and Hazards

properties

InChI |

InChI=1S/C3H8O.Sn/c1-3(2)4;/h3-4H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLUHSUSTSVOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.[Sn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132951-93-0 |

Source

|

| Record name | 2-Propanol, tin(4+) salt (5:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132951-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B1181149.png)

![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B1181150.png)

![2,5-dichloro-N-[2-(diethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1181153.png)

![N-[2-(diethylamino)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B1181154.png)